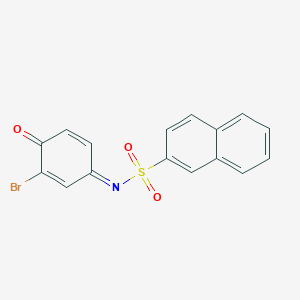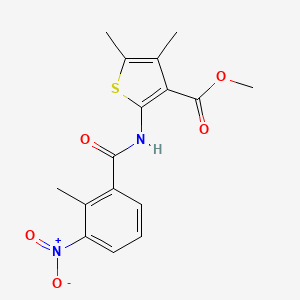![molecular formula C19H19N3S B5606780 1H-1,3-benzimidazol-2-yl [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl] sulfide](/img/structure/B5606780.png)
1H-1,3-benzimidazol-2-yl [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl] sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-benzimidazol-2-yl [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl] sulfide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-benzimidazol-2-yl [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl] sulfide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents. The isoquinoline moiety is then introduced through a series of reactions, including alkylation and cyclization. The final step involves the formation of the sulfide bridge, which can be achieved by reacting the intermediate compounds with sulfur or sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1H-1,3-benzimidazol-2-yl [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl] sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole or isoquinoline moieties.
Substitution: Various substituents can be introduced at different positions on the benzimidazole or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfide bridge would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzimidazole or isoquinoline rings .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 1H-1,3-benzimidazol-2-yl [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl] sulfide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with various biological targets, while the isoquinoline moiety may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound shares the benzimidazole core but differs in the substituents attached to it.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Another benzimidazole derivative with different substituents.
Uniqueness
1H-1,3-benzimidazol-2-yl [(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)methyl] sulfide is unique due to its combination of a benzimidazole core and an isoquinoline moiety linked by a sulfide bridge. This structure may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from other benzimidazole derivatives .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanylmethyl)-3,3-dimethyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-19(2)11-13-7-3-4-8-14(13)17(22-19)12-23-18-20-15-9-5-6-10-16(15)21-18/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSCAIWYNDYTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B5606720.png)

![[(1S,5S)-3-azabicyclo[3.3.1]nonan-3-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone](/img/structure/B5606726.png)

![2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)

![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)
![ethyl 4-({[(2-furylmethyl)thio]acetyl}amino)benzoate](/img/structure/B5606764.png)
![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(3-HYDROXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5606773.png)

![1h-Indole-7-carboxylic acid,[(2-methoxyphenyl)methylene]hydrazide](/img/structure/B5606796.png)
![[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B5606813.png)
